molecular formula C4H10ClN3O2 B555450 H-His(1-Me)-Ome CAS No. 57519-09-2

H-His(1-Me)-Ome

Cat. No.: B555450
CAS No.: 57519-09-2
M. Wt: 183.21 g/mol
InChI Key: SLBULRLSTNDQED-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Methyl-L-histidine methyl ester is a derivative of the amino acid histidine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and an ester group attached to the carboxyl group of the histidine molecule. This compound is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Methyl-L-histidine methyl ester can be synthesized through the esterification of L-histidine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method yields high purity and is compatible with various amino acids . Another method involves the reaction of L-histidine with methanol and hydrochloric acid gas, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of N’-M

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEAVIKJSKOOHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427217
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57519-09-2
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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